4-Bromo-5-methoxyquinoline

Antimalarial Drug Discovery Kinase Inhibitor Target Profiling

4-Bromo-5-methoxyquinoline (CAS 643069-46-9) is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol. It features a bromine atom at the 4-position and a methoxy group at the 5-position on the quinoline ring.

Molecular Formula C10H8BrNO
Molecular Weight 238.08 g/mol
CAS No. 643069-46-9
Cat. No. B1441069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methoxyquinoline
CAS643069-46-9
Molecular FormulaC10H8BrNO
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=NC=CC(=C21)Br
InChIInChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3
InChIKeyYVSWTMODPAGYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-methoxyquinoline (CAS 643069-46-9): A Key Quinoline Scaffold for Targeted Synthesis


4-Bromo-5-methoxyquinoline (CAS 643069-46-9) is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C₁₀H₈BrNO and a molecular weight of 238.08 g/mol . It features a bromine atom at the 4-position and a methoxy group at the 5-position on the quinoline ring . This specific substitution pattern imparts unique electronic and steric properties that differentiate it from other halogenated or methoxylated quinolines, making it a valuable intermediate in organic synthesis and medicinal chemistry .

4-Bromo-5-methoxyquinoline: Why Simple Analogs Are Not Drop-in Replacements


Substituting 4-Bromo-5-methoxyquinoline with a close analog, such as 5-methoxyquinoline, 4-bromoquinoline, or other regioisomers, is not a scientifically valid practice due to the steep structure-activity relationships (SAR) inherent to quinoline derivatives [1]. The combined presence and specific positions of both the bromine and methoxy groups are critical. Even minor modifications, like moving the bromine to a different position, can lead to substantial changes in chemical reactivity, biological activity, and target binding affinity [2]. The data presented below demonstrates that the unique 4-bromo-5-methoxy substitution pattern enables specific chemical transformations and confers distinct biological profiles that are not replicated by its closest structural relatives.

4-Bromo-5-methoxyquinoline Procurement: Evidence-Based Differentiation from Key Analogs


Comparative Kinase Inhibition: 4-Bromo-5-methoxyquinoline Shows Selectivity vs. Human Kinases

In direct head-to-head biochemical assays against Plasmodium and human kinases, 4-Bromo-5-methoxyquinoline exhibits a measurable, albeit low, level of activity and a distinct selectivity profile compared to its des-bromo and positional analogs [1]. Specifically, it inhibits the malaria parasite kinase Pfmrk with an IC50 of 3.5 μM (3.50E+3 nM), while being over 3-fold less potent against the human ortholog CDK1/cyclin B (IC50 = 12 μM or 1.20E+4 nM) [1]. This differential activity is a key piece of data for researchers exploring novel antimalarial scaffolds.

Antimalarial Drug Discovery Kinase Inhibitor Target Profiling

Enabling Cross-Coupling Chemistry: The 4-Bromo Moiety is Essential for Pd-Catalyzed Functionalization

The 4-bromo substituent on 4-Bromo-5-methoxyquinoline serves as a critical synthetic handle for palladium-catalyzed cross-coupling reactions, a functionality completely absent in non-halogenated analogs like 5-methoxyquinoline [1]. This enables the rapid generation of diverse 4-substituted quinoline libraries. In a direct comparative study on a related scaffold (5-bromo-3-methoxyquinoline), a Suzuki-Miyaura coupling with a boronic acid proceeded with an excellent yield of 88% [1]. While exact yields for 4-Bromo-5-methoxyquinoline are not published, this class-level evidence strongly supports its utility for similar high-yielding transformations.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Unique Reactivity Profile: Differentiated from 4-Bromoquinoline and 6-Bromo-5-methoxyquinoline

The specific 4-bromo-5-methoxy substitution pattern in this compound confers a distinct electronic environment that influences its reactivity profile. 4-Bromoquinoline (CAS 3964-04-3) lacks the electron-donating methoxy group, making it less electron-rich and less reactive in electrophilic aromatic substitution . Conversely, 6-Bromo-5-methoxyquinoline, while a close analog, presents the bromine at a different position, which leads to different regioisomeric products upon functionalization and can have a significant impact on the biological activity of the resulting compounds due to the steep SAR of quinoline derivatives [1].

Chemical Reactivity Structure-Activity Relationship Synthetic Intermediate

A Validated Chemical Probe for Parasite Kinase Pfmrk (IC50 3.5 μM)

While 4-Bromo-5-methoxyquinoline demonstrates relatively weak overall activity in vitro, its specific inhibition of the malaria parasite kinase Pfmrk (IC50 = 3.5 μM) provides a quantitative anchor for its biological profile [1]. This activity is substantially lower than what would be expected for a drug lead but is valuable as a chemical probe for target validation and mechanistic studies. More importantly, it displays a marked selectivity over the related parasite kinase PfPK5 (IC50 > 130 μM), a 37-fold difference [1].

Antimalarial Kinase Inhibitor Chemical Probe

Key Application Scenarios for Procuring 4-Bromo-5-methoxyquinoline (643069-46-9)


Synthesis of Diversified 4-Substituted Quinoline Libraries via Cross-Coupling

As supported by the synthetic utility evidence [1], the primary and most robust application for 4-Bromo-5-methoxyquinoline is as a key starting material in medicinal chemistry programs. The 4-bromo group serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig), enabling the efficient and systematic exploration of structure-activity relationships (SAR) at the 4-position of the quinoline ring. This allows researchers to generate large, diverse libraries of compounds for screening against biological targets, a process not possible with the non-halogenated 5-methoxyquinoline analog.

Developing Novel Antimalarial Chemical Probes Targeting Pfmrk

Based on its validated activity against the malaria kinase Pfmrk (IC50 = 3.5 μM) [1], 4-Bromo-5-methoxyquinoline can be procured as a chemical probe for target validation studies. While not a drug candidate, its defined selectivity profile (37-fold over PfPK5) makes it a useful tool to study the role of Pfmrk in the parasite lifecycle. Researchers can use this compound as a starting point for structural optimization, aiming to improve potency and drug-like properties while maintaining or enhancing selectivity.

Designing Targeted Protein Degraders (PROTACs) with a Quinoline Warhead

The combination of a specific kinase binding profile [1] and a functionalizable synthetic handle [2] makes this compound a potential warhead for targeted protein degradation (PROTAC) applications. The 4-bromo group could be used to attach a linker for recruiting an E3 ubiquitin ligase, while the core scaffold provides binding affinity for the Pfmrk kinase. This represents an advanced application leveraging the compound's unique dual properties of activity and synthetic tractability.

Preparation of Regioisomerically Pure Advanced Intermediates

In multi-step organic syntheses where the precise placement of substituents is critical, the defined 4-bromo-5-methoxy pattern ensures that subsequent reactions occur at the intended position . This prevents the formation of regioisomeric mixtures that would result from using analogs like 6-bromo-5-methoxyquinoline, which can be difficult and costly to separate. This application is crucial for the efficient scale-up of complex molecules in a process chemistry setting.

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